molecular formula C17H16N2O4 B355021 2-({4-[(Ethylamino)carbonyl]anilino}carbonyl)-benzoic acid CAS No. 945185-45-5

2-({4-[(Ethylamino)carbonyl]anilino}carbonyl)-benzoic acid

Cat. No. B355021
CAS RN: 945185-45-5
M. Wt: 312.32g/mol
InChI Key: WCNJXLKRZSMMEF-UHFFFAOYSA-N
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Description

2-({4-[(Ethylamino)carbonyl]anilino}carbonyl)-benzoic acid is a chemical compound with the CAS Number: 945185-45-5. Its molecular weight is 312.33 . The IUPAC name for this compound is 2-({4-[(ethylamino)carbonyl]anilino}carbonyl)benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H16N2O4/c1-2-18-15(20)11-7-9-12(10-8-11)19-16(21)13-5-3-4-6-14(13)17(22)23/h3-10H,2H2,1H3,(H,18,20)(H,19,21)(H,22,23) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-({4-[(Ethylamino)carbonyl]anilino}carbonyl)-benzoic acid include its molecular weight (312.33) and its IUPAC name (2-({4-[(ethylamino)carbonyl]anilino}carbonyl)benzoic acid) .

Scientific Research Applications

1. Hydration Properties and Molecular Interactions:

  • The hydration properties of compounds similar to 2-({4-[(Ethylamino)carbonyl]anilino}carbonyl)-benzoic acid, such as aniline and benzoic acid, have been extensively studied. The hydration shell compositions and the number of hydrogen bonds formed by these molecules in aqueous solutions have been quantified, shedding light on their interaction with water molecules (Fedotova & Kruchinin, 2013).

Structural Analysis and Complexation

2. Structural Analysis and Complex Formation:

  • Research has delved into the structural aspects and complexation behavior of compounds structurally related to 2-({4-[(Ethylamino)carbonyl]anilino}carbonyl)-benzoic acid. For example, studies have focused on anthranilic acid-derived N,N,O-terdentate ligands, their complexes with various metals, and their structural characterization through techniques like UV-Vis and IR spectroscopy (Woodburn et al., 2010).

Synthetic Chemistry and Catalysis

3. Synthetic Chemistry and Catalytic Applications:

  • The compound has been implicated in catalytic processes and synthetic chemistry. For instance, its structural analogs have been utilized in the palladium-phenanthroline catalyzed carbonylation reaction of nitrobenzene, indicating its potential role in facilitating complex chemical transformations (Gasperini et al., 2003).
  • In another context, the compound has been mentioned in the context of synthesizing specific esters, highlighting its relevance in the creation of complex organic molecules (Hai-juan, 2012).

Safety and Hazards

The safety information available indicates that 2-({4-[(Ethylamino)carbonyl]anilino}carbonyl)-benzoic acid is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[[4-(ethylcarbamoyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-2-18-15(20)11-7-9-12(10-8-11)19-16(21)13-5-3-4-6-14(13)17(22)23/h3-10H,2H2,1H3,(H,18,20)(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNJXLKRZSMMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({4-[(Ethylamino)carbonyl]anilino}carbonyl)-benzoic acid

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